molecular formula C15H14O2 B8543062 2-Benzyloxy-6-methylbenzaldehyde

2-Benzyloxy-6-methylbenzaldehyde

Cat. No. B8543062
M. Wt: 226.27 g/mol
InChI Key: MSZCYCMKKZUHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyloxy-6-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-6-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Benzyloxy-6-methylbenzaldehyde

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-6-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H14O2/c1-12-6-5-9-15(14(12)10-16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

MSZCYCMKKZUHRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen stream, a solution of (2-benzyloxy-6-methoxyphenyl)-methanol (3.46 g, 15.16 mmol) and N-methylmorpholine N-oxide (NMO, 2.66 g, 22.73 mmol) in dichloromethane (10 mL) was cooled in a water bath and tetra-n-propyl-ammonium perruthenate (TPAP, 152 mg, 0.43 mmol) was added thereto. The reaction mixture was stirred at the same temperature for 1.75 hours, and then subjected to Celite filtration and the solvent was distilled under reduce pressure. The obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate: n-hexane (1:5)] to obtain the title compound (3.08 g, 90%).
Name
(2-benzyloxy-6-methoxyphenyl)-methanol
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step Two
Yield
90%

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